(S)-2-Amino-3-(furan-2-yl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of racemic 2-amino-3-(furan-2-yl)propanoic acids, including the (S)-enantiomer, involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of iron dust as a catalyst. This method yields the desired compounds with high efficiency, avoiding unfavorable reactions such as hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004). Additionally, N-formylation of the prepared amino acids can be achieved using a mixture of formic acid and acetic anhydride, resulting in formylamino derivatives (Kitagawa, Khandmaa, Fukumoto, & Asada, 2005).
Molecular Structure Analysis
The molecular structure of (S)-2-amino-3-(furan-2-yl)propanoic acid has been detailed through crystallographic studies, revealing that the furan ring contributes significantly to the compound's overall conformation and reactivity. This structural insight is crucial for understanding its chemical behavior and potential interactions in various chemical contexts (Li, Liang, & Tai, 2009).
Scientific Research Applications
Synthesis and Yield Optimization : Kitagawa et al. (2004, 2005) focused on synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids, predominantly with a furan or thiophene nucleus. They achieved yields of 48-94% using a reduction process involving zinc dust and formic acid. This method avoided unfavorable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004), (Kitagawa, Khandmaa, Fukumoto, & Asada, 2005).
Cytotoxicity and Cellular Absorption : Zeng et al. (2019) studied the cytotoxicity of compounds derived from the reaction of glycine and 5-hydroxymethylfurfural (HMF) in Caco-2 cells. They found that these compounds showed lower cytotoxicity than HMF, indicating potential for reduced cellular toxicity (Zeng, Zhang, Zheng, Zhou, Wang, Huang, Hu, & Ou, 2019).
Antimicrobial Activity : Kalyaev et al. (2022) synthesized derivatives of 3-Aryl-3-(Furan-2-yl)Propanoic Acid and tested their antimicrobial activity. They found good activity against Candida albicans and moderate activity against Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents (Kalyaev, Ryabukhin, Borisova, Ivanov, Boyarskaya, Borovkova, Nikiforova, Salmova, Ul'yanovskii, Kosyakov, & Vasilyev, 2022).
Root Growth-Inhibitory Activity : A study by Kitagawa and Asada (2005) explored the root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides. This research suggests potential applications in agriculture, particularly in controlling root growth of certain plants (Kitagawa & Asada, 2005).
Anti-Corrosion and Eco-Friendly Inhibitors : Research by He et al. (2021) and Yadav, Sarkar, & Purkait (2015) explored the use of compounds containing (S)-2-Amino-3-(furan-2-yl)propanoic acid derivatives as eco-friendly corrosion inhibitors. These studies highlight the potential application in reducing metal corrosion, particularly in acidic environments (He, Yu, Xu, Li, Chen, An, Yang, & Li, 2021), (Yadav, Sarkar, & Purkait, 2015).
properties
IUPAC Name |
(2S)-2-amino-3-(furan-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925938 | |
Record name | 3-Furan-2-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(furan-2-yl)propanoic acid | |
CAS RN |
127682-08-0 | |
Record name | 3-Furan-2-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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